Calcipotriol Impurity C

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

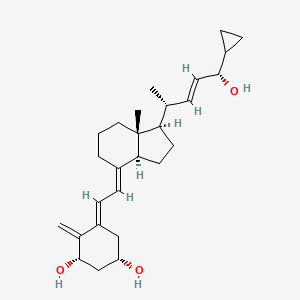

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22+,23-,24+,25-,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQQLNNNIPYSNX-LFDOYIGJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@@H](C[C@@H](C4=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113082-99-8 | |

| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Calcipotriol Impurity C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Calcipotriol (B1668217) Impurity C, a critical reference standard for researchers, scientists, and drug development professionals working with the synthetic vitamin D analogue, Calcipotriol. This document outlines the chemical structure, analytical data, and the relevant biological pathways associated with Calcipotriol and its derivatives.

Chemical Identity and Structure

Calcipotriol Impurity C, also known as (5E)-Calcipotriol or Calcipotriene Related Compound C, is a geometric isomer of Calcipotriol.[][2][3][4][5] Its chemical structure is defined by the IUPAC name: (5E, 7E, 22E, 24S)-24-cyclopropyl-9, 10-secochola- 5, 7, 10(19), 22-tetraene-1α, 3β, 24-triol.[][3][6] The key differentiating feature from Calcipotriol is the stereochemistry at the C5-C6 double bond, which is in the E (trans) configuration instead of the Z (cis) configuration found in the parent drug.

The molecular formula of this compound is C27H40O3, and its molecular weight is 412.61 g/mol .[][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 113082-99-8 | [][6][7] |

| Molecular Formula | C27H40O3 | [][6][7] |

| Molecular Weight | 412.61 g/mol | [] |

| Appearance | White to Off-White Solid | [6][8] |

| Purity (by HPLC) | Typically ≥ 95% | [6][9] |

| Solubility | Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO) | [6] |

| Storage | 2-8°C | [6][8] |

Experimental Protocols

Analytical Detection and Quantification

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for the separation and quantification of Calcipotriol and its impurities, including Impurity C.[2][10][11]

-

Chromatographic Conditions:

This method is capable of separating this compound from the active pharmaceutical ingredient (API) and other known impurities like Impurity B and Impurity D.[2][8]

Synthesis and Isolation

While specific, detailed, publicly available protocols for the direct synthesis of this compound are limited, its formation is often a consequence of the synthesis of Calcipotriol itself. The (5E) isomer can arise during the Wittig reaction and subsequent reduction steps in the synthesis of the (5Z) isomer (Calcipotriol).[6] Photoisomerization of the (5E,7E)-triene system to the (5Z,7E)-triene is a key step in Calcipotriol synthesis, and incomplete isomerization can result in the presence of Impurity C.[6]

Isolation of this compound from a mixture of isomers is typically achieved through preparative chromatography, often utilizing a chiral stationary phase to resolve diastereomers.[11]

Biological Context: The Vitamin D Receptor Signaling Pathway

Calcipotriol and its analogues exert their biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[13] The binding of a ligand, such as Calcipotriol, to the VDR initiates a cascade of molecular events that ultimately modulate gene expression.

The VDR signaling pathway is crucial in regulating cell proliferation and differentiation, making it a key target in the treatment of hyperproliferative skin disorders like psoriasis.[6]

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

The binding of Calcipotriol to the VDR in the cytoplasm leads to a conformational change, which then facilitates the heterodimerization of the VDR with the Retinoid X Receptor (RXR).[13] This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[9] This interaction modulates the transcription of genes involved in cell cycle regulation and cellular differentiation, leading to the therapeutic effects observed in psoriasis.[9]

Logical Workflow for Impurity Identification and Control

The identification and control of impurities like this compound are critical for ensuring the safety and efficacy of the final drug product. A logical workflow is essential for this process.

Caption: Workflow for this compound Control.

This workflow illustrates the key stages from synthesis to final product release. Following the synthesis of Calcipotriol, the crude product is analyzed using a validated analytical method like RP-HPLC to quantify the levels of Impurity C. If the concentration of Impurity C exceeds the predefined specification threshold, the batch undergoes a purification step, typically preparative chromatography, to reduce the impurity to an acceptable level. The purified product is then re-analyzed to ensure it meets the final specifications before release.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for detailed experimental work and validation. Researchers should consult primary literature and established pharmacopeial methods for detailed protocols.

References

- 2. scirp.org [scirp.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]

- 5. US20100222614A1 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]

- 6. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. allmpus.com [allmpus.com]

- 10. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Calcipotriol Impurity C

CAS Number: 113082-99-8

This technical guide provides a comprehensive overview of Calcipotriol Impurity C, a critical substance for consideration in the development, manufacturing, and quality control of the antipsoriatic drug Calcipotriol. The information is tailored for researchers, scientists, and drug development professionals, focusing on the impurity's chemical properties, formation, analytical detection, and potential biological significance.

Physicochemical and Structural Data

This compound, also known as (5E)-Calcipotriol, is a stereoisomer of the active pharmaceutical ingredient Calcipotriol.[1][2][3] Its presence in the drug substance is monitored and controlled to ensure the safety and efficacy of the final drug product.

| Property | Data |

| IUPAC Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[2][4][5] |

| Synonyms | (5E)-Calcipotriol, Calcipotriene Related Compound C[2][5] |

| CAS Number | 113082-99-8[][] |

| Molecular Formula | C27H40O3[3][] |

| Molecular Weight | 412.61 g/mol [] |

| Appearance | White to Off-White Solid[][8] |

| Purity (Typical) | ≥95%[][] |

| Solubility | Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO)[4][] |

| Storage Conditions | -20°C, protected from light[][9] |

Formation and Logical Relationship

This compound is an isomer of Calcipotriol, differing in the configuration around the 5-6 double bond. It can arise during the synthesis process or as a degradation product when Calcipotriol is exposed to stress conditions such as heat, light, or acid.[] This isomerization is a critical transformation to monitor, as it affects the molecule's three-dimensional structure and, consequently, its biological activity.

Caption: Isomeric relationship between Calcipotriol and Impurity C.

Analytical Methodologies

The primary method for the separation, identification, and quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11] Its structural similarity to the parent drug necessitates a highly specific and sensitive, stability-indicating method.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is based on established methods for separating Calcipotriol and its related impurities.[10][11]

-

Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV detector.

-

Mobile Phase: A gradient mixture of solvents. For example:

-

Solvent A: Water/Methanol/Tetrahydrofuran (THF)[]

-

Solvent B: Acetonitrile/Water/THF[]

-

-

Gradient Program: A validated gradient program designed to separate Impurity C from Calcipotriol and other known impurities.

-

Flow Rate: Typically 1.0 - 2.0 mL/min.[]

-

Detection: UV at 264 nm, as both Calcipotriol and Impurity C share a similar chromophore.[][10]

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as the mobile phase, to a known concentration.

-

System Suitability: Use a reference solution containing Calcipotriol and known impurities (including Impurity C) to verify resolution, retention time, and peak shape before sample analysis.[12]

Analytical Workflow Diagram

Caption: General workflow for RP-HPLC analysis of this compound.

Quantitative Analytical Data

| Parameter | Typical Value |

| Detection Wavelength (λmax) | 264 nm[][10] |

| Limit of Detection (LOD) | 0.002 µg/mL[10][11] |

| Limit of Quantification (LOQ) | 0.006 µg/mL[10][11] |

Biological Activity and Signaling Pathway

Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that modulates gene transcription.[13] As a stereoisomer, this compound is also a potential ligand for the VDR.[][9] Although its binding affinity and subsequent biological potency are expected to be different from the parent drug, its interaction with the VDR is the primary mechanism of potential biological effect. The VDR signaling cascade is a critical pathway in regulating cell proliferation and differentiation, particularly in keratinocytes, which is relevant to the treatment of psoriasis.[13][14]

Vitamin D Receptor (VDR) Signaling Pathway

Caption: Potential signaling pathway of this compound via the VDR.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. allmpus.com [allmpus.com]

- 5. veeprho.com [veeprho.com]

- 8. chemicea.com [chemicea.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 11. scirp.org [scirp.org]

- 12. uspbpep.com [uspbpep.com]

- 13. Human Metabolome Database: Showing metabocard for Calcipotriol (HMDB0015567) [hmdb.ca]

- 14. Calcipotriol | Additional VDR-like Receptor Compounds: R&D Systems [rndsystems.com]

Synthesis and Characterization of Calcipotriol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Calcipotriol Impurity C, a critical geometric isomer of the active pharmaceutical ingredient Calcipotriol. Understanding the formation and analytical profile of this impurity is essential for robust drug development, quality control, and regulatory compliance in the pharmaceutical industry.

Introduction to Calcipotriol and Its Impurities

Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis. Its therapeutic effect is mediated through the vitamin D receptor, leading to the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation. The synthesis of Calcipotriol is a multi-step process that can generate various process-related impurities and degradation products.

This compound, also known as (5E)-Calcipotriol, is the geometric isomer of Calcipotriol at the C5-C6 double bond. While Calcipotriol possesses the (5Z,7E) configuration, Impurity C has the (5E,7E) configuration. The presence and quantity of this impurity must be carefully controlled to ensure the safety and efficacy of the final drug product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [1] |

| Synonyms | (5E)-Calcipotriol, Calcipotriene Related Compound C | [1] |

| CAS Number | 113082-99-8 | [1] |

| Molecular Formula | C₂₇H₄₀O₃ | [1] |

| Molecular Weight | 412.6 g/mol | [1] |

| Appearance | Off-White Solid | [1] |

| Solubility | Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO) | [1] |

| Storage | 2-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound ((5E)-Calcipotriol) involves the coupling of two key synthons: a protected A-ring fragment and a CD-ring fragment containing the side chain, ensuring the desired (5E,7E) geometry of the triene system. A plausible synthetic strategy is outlined below, based on the convergent synthesis of vitamin D analogs.

A key intermediate for introducing the (5E,7E) triene system is a (5E,7E)-benzothiazoyl sulfone derivative of the CD-ring system.

Logical Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as a multi-stage process starting from a suitable vitamin D precursor.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on established synthetic methodologies for vitamin D analogs.

Step 1: Preparation of the (5E,7E)-CD-Ring Sulfone Synthon

The synthesis starts from a suitable vitamin D precursor, which is converted to a C-22 alcohol with a protected triene system. This alcohol is then transformed into a benzothiazoyl sulfone, followed by deprotection to yield the (5E,7E)-benzothiazoyl sulfone of the CD-ring.

Step 2: Julia-Kocienski Olefination

The (5E,7E)-CD-ring sulfone is coupled with a suitable side-chain aldehyde synthon via a Julia-Kocienski olefination reaction. This reaction stereoselectively forms the C22-C23 double bond.

-

Reagents: (5E,7E)-CD-Ring Sulfone, Side-Chain Aldehyde, Lithium bis(trimethylsilyl)amide (LiHMDS).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: The sulfone is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). LiHMDS is added dropwise, and the mixture is stirred to form the anion. The side-chain aldehyde is then added, and the reaction is allowed to proceed to completion.

Step 3: Deprotection

The protecting groups on the hydroxyl functions of the coupled product are removed to yield this compound.

-

Reagent: Tetrabutylammonium fluoride (B91410) (TBAF).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: The protected impurity is dissolved in THF, and a solution of TBAF is added. The reaction is monitored by TLC or HPLC until completion.

Step 4: Purification

The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Characterization of this compound

The structural elucidation and purity assessment of this compound are performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for separating this compound from the active ingredient and other related substances.

| HPLC Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v) |

| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v) |

| Gradient | A gradient elution is employed to achieve separation. |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | 50 °C |

| Detection | UV at 264 nm |

| Injection Volume | 20 µL |

This method is capable of separating Calcipotriol, Impurity C, and other known impurities.

Spectroscopic Characterization

Detailed spectroscopic data is typically provided with the purchase of a reference standard for this compound. The expected spectral features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the triene system, the cyclopropyl (B3062369) group, and the protons adjacent to the hydroxyl groups. The chemical shifts of the protons in the vicinity of the C5-C6 double bond will differ from those of Calcipotriol due to the change in geometry.

-

¹³C NMR: The carbon NMR spectrum will display the corresponding signals for all 27 carbon atoms in the molecule, with the chemical shifts of the sp² carbons of the triene system being particularly informative for confirming the isomeric structure.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to be identical to that of Calcipotriol, as they are isomers. Electrospray ionization (ESI) in positive or negative ion mode can be used.

-

Expected Molecular Ion: [M+H]⁺ at m/z 413.3 or [M-H]⁻ at m/z 411.3.

-

Fragmentation: The fragmentation pattern would likely involve the loss of water molecules from the hydroxyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=C Stretching: Bands around 1600-1650 cm⁻¹ for the carbon-carbon double bonds of the triene system.

-

C-O Stretching: Bands in the region of 1000-1200 cm⁻¹ for the carbon-oxygen single bonds.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound are critical aspects of ensuring the quality and safety of Calcipotriol drug products. This guide provides a framework for understanding the synthetic pathways and the analytical techniques required for the identification and quantification of this specific geometric isomer. A thorough understanding and implementation of these methods are essential for researchers, scientists, and drug development professionals working with Calcipotriol.

References

Unraveling the Formation of Calcipotriol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanism of Calcipotriol (B1668217) Impurity C, a critical process-related impurity encountered during the synthesis of the active pharmaceutical ingredient Calcipotriol. Understanding the genesis of this impurity is paramount for developing robust control strategies to ensure the quality, safety, and efficacy of the final drug product.

Introduction to Calcipotriol and its Isomeric Impurities

Calcipotriol is a synthetic analog of vitamin D₃ used in the topical treatment of psoriasis. Its therapeutic effect is attributed to its ability to bind to the vitamin D receptor (VDR), which modulates gene expression related to cell proliferation and differentiation. The chemical structure of Calcipotriol features a conjugated triene system, which is susceptible to isomerization.

Calcipotriol Impurity C is chemically identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, also known as (5E)-Calcipotriol. It is a geometric isomer of Calcipotriol, differing in the configuration around the C5-C6 double bond. The formation of this and other isomeric impurities is a significant challenge in the synthesis of Calcipotriol, as they may exhibit different pharmacological and toxicological profiles.[][2]

The Genesis of Impurity C: A Tale of Two Isomers

The formation of this compound is intrinsically linked to the synthetic route employed to construct the Calcipotriol molecule, particularly the formation of the conjugated triene system. The primary mechanism involves incomplete photoisomerization of a key intermediate.

The Wittig Reaction: A Starting Point for Isomer Formation

A common strategy in Calcipotriol synthesis involves the Wittig reaction to couple the A-ring and the CD-ring fragments of the molecule. This reaction typically utilizes a C-22 aldehyde derivative of a cholecalciferol precursor with a (5E,7E) triene configuration. The Wittig reaction itself, while effective in forming the carbon-carbon double bond in the side chain, yields a product that retains the (5E,7E) geometry of the starting material.[3][4] This (5E,7E)-precursor is the direct antecedent to both Calcipotriol and Impurity C.

Photoisomerization: The Critical Step

The conversion of the thermodynamically more stable (5E,7E)-isomer to the desired biologically active (5Z,7E)-isomer (Calcipotriol) is achieved through a crucial photoisomerization step.[2][3][4] This reaction is typically carried out using a photosensitizer, such as anthracene, and exposing the reaction mixture to ultraviolet (UV) light.

The mechanism of sensitized photoisomerization involves the following key steps:

-

Excitation of the Sensitizer (B1316253): The sensitizer (e.g., anthracene) absorbs a photon of UV light and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

-

Energy Transfer: The excited triplet sensitizer collides with a molecule of the (5E,7E)-precursor and transfers its energy, promoting the precursor to its triplet state.

-

Isomerization in the Triplet State: In the triplet state, the C5-C6 double bond of the precursor has a lower rotational barrier, allowing for rotation around the bond.

-

Decay to Ground State: The triplet state can then decay back to the ground state as either the (5Z,7E)-isomer (Calcipotriol) or the starting (5E,7E)-isomer (which will eventually become Impurity C after deprotection).

The formation of this compound is a direct consequence of incomplete photoisomerization. If the reaction is not driven to completion, a certain percentage of the (5E,7E)-isomer will remain in the reaction mixture. Subsequent deprotection steps to remove protecting groups from the hydroxyl functions will then yield a mixture of Calcipotriol and this compound.

Thermal Isomerization: A Potential Minor Contributor

While photoisomerization is the primary route for the formation of the desired (5Z) isomer, thermal isomerization can also play a role, potentially leading to an equilibrium mixture of isomers. Some synthetic routes describe a tandem semihydrogenation/thermal isomerization step.[5] Although less commonly cited as a primary source of Impurity C in the main synthetic pathways, elevated temperatures during downstream processing, such as distillation or crystallization, could potentially contribute to the formation of small amounts of the (5E)-isomer. However, detailed studies quantifying the contribution of thermal isomerization to Impurity C formation during synthesis are limited.

Experimental Protocols and Control Strategies

Effective control of this compound levels relies on the careful optimization of the photoisomerization step and subsequent purification processes.

Key Experimental Parameters for Photoisomerization

Several factors can influence the efficiency of the photoisomerization and the final ratio of (5Z) to (5E) isomers:

-

Light Source and Wavelength: The choice of UV lamp and its emission spectrum is critical to match the absorption characteristics of the sensitizer.

-

Sensitizer Concentration: The concentration of the sensitizer (e.g., anthracene) needs to be optimized to ensure efficient energy transfer without leading to side reactions.

-

Reaction Time: Insufficient irradiation time will result in incomplete conversion and higher levels of Impurity C. The reaction progress should be monitored by a suitable analytical technique like HPLC.

-

Temperature: Photoisomerization is often carried out at controlled, low temperatures (e.g., 10-15 °C) to minimize thermal side reactions.[3]

-

Solvent: The choice of solvent can affect the solubility of the reactants and the efficiency of the photochemical process.

-

Reactor Design: For large-scale production, the use of a flow-through photoreactor or a continuous flow photoreactor has been shown to be effective in achieving good yields of the desired 5-(Z)-isomer.[3]

Illustrative Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis of Calcipotriol, highlighting the critical stages for the formation and control of Impurity C.

Analytical Methods for Monitoring and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating and quantifying Calcipotriol and its isomers, including Impurity C.[6] A validated, stability-indicating HPLC method is essential for:

-

In-process control during the photoisomerization step.

-

Quantification of Impurity C in the final active pharmaceutical ingredient (API).

-

Release testing of the drug substance.

A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water, methanol, acetonitrile, and tetrahydrofuran (B95107) in a gradient elution mode. Detection is typically performed using a UV detector at a wavelength of around 264 nm.[]

Quantitative Data and Control Limits

The acceptable level of this compound in the final drug substance is defined by regulatory authorities such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These limits are established based on toxicological data and the principles of As Low As Reasonably Practicable (ALARP).

While specific quantitative data from industrial manufacturing processes is often proprietary, published studies on the analysis of Calcipotriol and its impurities provide insights into the levels that can be achieved through optimized processes. For instance, some patents describe processes that can reduce the level of certain isomeric impurities to below 0.3%.[2]

The following table summarizes the key aspects of this compound formation and control.

| Parameter | Description | Control Strategy |

| Impurity Name | This compound; (5E)-Calcipotriol | - |

| CAS Number | 113082-99-8 | - |

| Formation Stage | Primarily during photoisomerization of the (5E,7E)-precursor. | Optimization of photoisomerization conditions. |

| Key Reaction | Incomplete Z/E isomerization of the C5-C6 double bond. | Monitoring reaction progress by HPLC. |

| Contributing Factors | - Insufficient irradiation time. - Sub-optimal sensitizer concentration. - Inappropriate reaction temperature. | - Strict control of process parameters. - Use of appropriate reactor technology (e.g., flow reactor). |

| Analytical Method | HPLC with UV detection | Method validation according to ICH guidelines. |

| Purification | Crystallization and/or chromatography | Development of efficient purification methods to remove residual impurity. |

Conclusion

The formation of this compound is a well-understood consequence of the synthetic strategy employed for this vitamin D analog. The primary cause is the incomplete photoisomerization of the (5E,7E)-triene intermediate to the desired (5Z,7E) configuration. A thorough understanding of the reaction mechanism, coupled with the implementation of robust process controls, optimized experimental protocols, and sensitive analytical methods, is essential for minimizing the level of this impurity in the final drug substance. By carefully controlling the parameters of the photoisomerization reaction and employing effective purification techniques, manufacturers can ensure the consistent production of high-quality Calcipotriol that meets the stringent requirements for safety and efficacy.

References

- 2. US20100222614A1 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]

- 3. CA2646856A1 - Isomerisation of pharmaceutical intermediates - Google Patents [patents.google.com]

- 4. EP2178833A2 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]

- 5. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

Calcipotriol Impurity C: A Comprehensive Technical Guide to a Geometric Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Calcipotriol Impurity C, focusing on its relationship with the active pharmaceutical ingredient (API) Calcipotriol as a geometric isomer. This document details the physicochemical properties, analytical methodologies for separation and characterization, and the relevant biological context of these two compounds.

Introduction to Calcipotriol and the Significance of Isomeric Impurities

Calcipotriol (also known as calcipotriene) is a synthetic analog of calcitriol, the active form of vitamin D3.[][2][3] It is widely used in the topical treatment of plaque psoriasis.[2][3] Calcipotriol exerts its therapeutic effect by binding to the Vitamin D receptor (VDR), which modulates gene expression related to cell proliferation and differentiation in keratinocytes.[3][4]

During the synthesis and storage of Calcipotriol, various impurities can arise, including geometric isomers.[] These isomers have the same molecular formula and connectivity as the parent drug but differ in the spatial arrangement of atoms around a double bond. Such differences can significantly impact the compound's biological activity and safety profile. This compound is a critical process-related impurity that requires careful monitoring and control in pharmaceutical formulations.[]

The Geometric Isomer Relationship between Calcipotriol and Impurity C

Calcipotriol and this compound are geometric isomers, differing in the configuration around the C5-C6 double bond of the seco-steroid backbone.[5][6] Calcipotriol is the (5Z)-isomer, while this compound is the (5E)-isomer.[2][5] This seemingly minor structural change can affect the overall shape of the molecule and, consequently, its interaction with the VDR.

Below is a diagram illustrating the logical relationship between Calcipotriol and its geometric isomer, Impurity C.

Comparative Physicochemical and Biological Data

A thorough understanding of the distinct properties of Calcipotriol and its Impurity C is crucial for drug development and quality control. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties

| Property | Calcipotriol | This compound |

| IUPAC Name | (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[5][6] |

| Synonyms | Calcipotriene, Dovonex | (5E)-Calcipotriol, Calcipotriene Related Compound C[6] |

| CAS Number | 112965-21-6[2] | 113082-99-8[] |

| Molecular Formula | C₂₇H₄₀O₃[2] | C₂₇H₄₀O₃[] |

| Molecular Weight | 412.6 g/mol [2] | 412.6 g/mol [5] |

| Appearance | White or almost white crystalline powder | Off-white solid[5] |

| Solubility | Practically insoluble in water; freely soluble in ethanol[2] | Soluble in Methanol (MEOH), Dimethyl sulfoxide (B87167) (DMSO)[5] |

Table 2: Biological Properties

| Property | Calcipotriol | This compound |

| Biological Target | Vitamin D Receptor (VDR)[3][4] | Vitamin D Receptor (VDR)[7][8] |

| Mechanism of Action | VDR agonist, regulates gene expression to inhibit keratinocyte proliferation and promote differentiation.[4][9] | Presumed VDR agonist.[7][8] |

| VDR Binding Affinity | High affinity, comparable to calcitriol.[3] | Data not readily available, but as a VDR ligand, it is expected to have some affinity. |

| Biological Activity | Potent regulator of cell proliferation and differentiation with minimal effects on systemic calcium metabolism.[10][11] | Specific biological activity and potency relative to Calcipotriol are not well-documented in publicly available literature. |

Experimental Protocols

Accurate separation and characterization of Calcipotriol and Impurity C are essential for quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) for Separation

A validated stability-indicating HPLC method is crucial for the quantification of Calcipotriol and the detection of its impurities.

Workflow for HPLC Analysis:

Detailed HPLC Method Parameters:

A common approach involves a reversed-phase HPLC (RP-HPLC) method with a C18 column.

-

Column: RP-C18, e.g., 150 x 4.6 mm, 2.7 µm particle size.[]

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Mobile Phase A: Water/Methanol/Tetrahydrofuran (70:25:5, v/v/v)[]

-

Mobile Phase B: Acetonitrile/Water/Tetrahydrofuran (90:5:5, v/v/v)[]

-

-

Gradient Program: A time-based gradient altering the proportions of Mobile Phase A and B.[]

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Elevated temperatures, such as 50°C, can improve separation.[]

-

Detection: UV detection at 264 nm is suitable for both Calcipotriol and its related impurities.[]

-

Injection Volume: Typically 20 µL.[]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of Calcipotriol and its impurities.

General Protocol for Structural Elucidation:

-

Isolation: Impurity C is typically isolated from a mixture using preparative HPLC.

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Analysis: High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula (C₂₇H₄₀O₃).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Provides information on the number and chemical environment of protons. The key difference between the ¹H NMR spectra of Calcipotriol and Impurity C will be in the chemical shifts of the protons around the C5-C6 double bond.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.

-

Biological Signaling Pathway of Calcipotriol

Calcipotriol's therapeutic effects are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

The binding of Calcipotriol to the VDR induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[4] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell cycle regulation, leading to the inhibition of keratinocyte proliferation and the promotion of their normal differentiation.[4][9]

As this compound is also a VDR ligand, it is presumed to interact with this pathway, although the efficiency and downstream consequences of this interaction may differ from that of Calcipotriol due to its different geometric configuration.

Conclusion

This compound is the (5E)-geometric isomer of the active pharmaceutical ingredient Calcipotriol. While sharing the same molecular formula and weight, the difference in stereochemistry necessitates distinct analytical methods for their separation and quantification to ensure the quality, safety, and efficacy of Calcipotriol-containing drug products. The biological activity of Impurity C, particularly its relative potency as a VDR agonist compared to Calcipotriol, warrants further investigation to fully understand its potential impact. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the field of pharmaceutical development and analysis.

References

- 2. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [Calcipotriol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. veeprho.com [veeprho.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Calcipotriol. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcipotriol: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Pharmacological Profile of Calcipotriol's Geometric Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol (B1668217) (also known as calcipotriene) is a synthetic analog of calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. It has become a cornerstone in the topical treatment of psoriasis vulgaris, a chronic autoimmune skin disorder characterized by hyperproliferation and aberrant differentiation of keratinocytes.[1][2][3] Calcipotriol exerts its therapeutic effects by binding to the nuclear Vitamin D Receptor (VDR), which modulates the transcription of genes involved in cell growth and differentiation.[4][5] The molecule's specific three-dimensional structure, including the geometry of its triene system, is crucial for its biological activity. Geometric isomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, can exhibit significantly different pharmacological profiles. This guide provides an in-depth technical overview of the synthesis, receptor binding, cellular effects, and underlying signaling pathways of calcipotriol and its key geometric isomers, offering critical insights for research and drug development.

Calcipotriol and Its Geometric Isomers

The structure of calcipotriol features a conjugated triene system. The native, most active form of calcipotriol possesses a (5Z,7E) geometry. However, this system is susceptible to isomerization upon exposure to heat or ultraviolet (UV) light, leading to the formation of various geometric and stereoisomers.

-

Pre-calcipotriol: A thermal isomer formed through a reversible intramolecular[6][7]-sigmatropic hydrogen shift. An equilibrium exists between calcipotriol and pre-calcipotriol.[8]

-

Photoisomers: Exposure to UV radiation can lead to the formation of several photodegradation products, including isomers with altered geometry at the double bonds (e.g., Z-isomers) and the formation of diastereomers.[9][10]

-

Synthesized Analogs: Geometric analogs can be intentionally synthesized to explore structure-activity relationships. An example is the (5E,7E) analog of calcipotriol, which has been synthesized and evaluated for its biological activity.[11]

The interconversion of these isomers is a critical consideration for drug formulation, stability, and therapeutic efficacy.

Caption: Isomerization pathways of calcipotriol.

Pharmacological Profile: A Comparative Analysis

The biological activity of calcipotriol and its isomers is primarily determined by their ability to bind to and activate the VDR, which in turn inhibits the proliferation and promotes the differentiation of keratinocytes.

Vitamin D Receptor (VDR) Binding Affinity

The affinity of a ligand for the VDR is a primary determinant of its potency. While calcipotriol has a similar VDR affinity to the natural hormone 1,25(OH)2D3, its isomers can show varied binding characteristics.[2] Studies have shown that the biological activity of vitamin D analogs does not always correlate directly with VDR binding affinity alone; the ability of the ligand-receptor complex to induce transcriptional activity is also crucial.[7] For instance, some photoisomers of vitamin D3 exhibit antiproliferative activity despite having very low affinity for the VDR, suggesting they may act through other mechanisms or be metabolized into more active forms.[12]

Table 1: VDR Binding Affinity of Selected Vitamin D Analogs and Isomers

| Compound | Relative Binding Affinity (Compared to 1,25(OH)2D3) | Reference |

|---|---|---|

| 1,25(OH)2D3 (Calcitriol) | 100% | [2] |

| Calcipotriol | ~100% | [2] |

| 5,6-trans-vitamin D3 | Low (Kd = 560 nM) | [12] |

| Tachysterol | Very Low (Kd > 20 µM) | [12] |

| Lumisterol | Very Low (Kd > 20 µM) |[12] |

Note: Comprehensive quantitative binding data for all specific geometric isomers of calcipotriol is limited in publicly available literature. The data presented reflects broader findings for related vitamin D isomers.

Effects on Keratinocyte Proliferation and Differentiation

A key therapeutic action of calcipotriol is the inhibition of keratinocyte proliferation, a hallmark of psoriasis.[13][14][15] This effect is concentration-dependent.[16] Various isomers and analogs exhibit different potencies in cellular assays. For example, the synthesized C-24 diastereomer of calcipotriol, PRI-2202, showed strong antiproliferative activity, whereas the geometric (5E,7E) analog, PRI-2205, was the weakest among the tested compounds.[11]

Table 2: Antiproliferative Activity of Calcipotriol and Its Analogs

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

|---|---|---|---|---|

| Calcipotriol | HaCaT Keratinocytes | MTT Assay | Concentration-dependent decrease in proliferation | [16] |

| Calcipotriol | Human Skin Cells | Proliferation Assay | More potent than 1,25(OH)2D3 | [7] |

| PRI-2202 (Diastereomer) | MCF-7 (Breast Cancer) | Proliferation Assay | Strongest antiproliferative activity of series | [11] |

| PRI-2205 (Geometric Analog) | MCF-7 (Breast Cancer) | Proliferation Assay | Weakest antiproliferative activity of series |[11] |

In addition to inhibiting proliferation, calcipotriol promotes the terminal differentiation of keratinocytes, helping to normalize the psoriatic epidermis.[2][13][17] This is often observed by changes in the expression of differentiation markers such as involucrin (B1238512) and transglutaminase.[17]

Core Signaling Pathways

Calcipotriol modulates several intracellular signaling pathways to exert its effects on keratinocytes.

VDR-Mediated Genomic Pathway

The canonical pathway involves calcipotriol binding to the VDR in the cytoplasm or nucleus. The ligand-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby recruiting co-activators or co-repressors to regulate gene transcription.[4] This genomic mechanism is responsible for the long-term effects on cell differentiation and proliferation.

Caption: The canonical VDR-mediated genomic pathway.

Downregulation of STAT1 and STAT3 Signaling

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, are implicated in the inflammatory processes and keratinocyte hyperproliferation of psoriasis. Calcipotriol has been shown to inhibit the proliferation of human keratinocytes by downregulating the expression and phosphorylation (activation) of both STAT1 and STAT3.[6][18] This leads to reduced expression of downstream targets like Suppressor of Cytokine Signaling (SOCS1 and SOCS3), further dampening the inflammatory signaling cascade.[6]

Caption: Calcipotriol inhibits keratinocyte proliferation via STAT1/3.

Downregulation of EGR1 and PLK2

Further studies have revealed that calcipotriol's antiproliferative effects are also mediated by the downregulation of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2).[16] Both EGR1 and PLK2 are factors that promote cell proliferation. By reducing the mRNA and protein levels of these two factors, calcipotriol effectively applies a brake to the keratinocyte cell cycle.[16]

Caption: Calcipotriol downregulates EGR1 and PLK2 expression.

Key Experimental Protocols

Reproducible and robust experimental design is crucial for evaluating the pharmacological profile of calcipotriol isomers. Below are detailed methodologies for key assays.

Protocol 1: VDR Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound (e.g., a calcipotriol isomer) for the VDR by measuring its ability to compete with a radiolabeled ligand.

Caption: Experimental workflow for VDR binding assay.

Methodology:

-

Receptor Preparation: Homogenize cells or tissues expressing VDR (e.g., HaCaT keratinocytes) in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.[19]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]1,25(OH)2D3), and varying concentrations of the unlabeled test isomer.[20]

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[19]

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[19]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Protocol 2: Keratinocyte Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed human keratinocytes (e.g., HaCaT cell line) into a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate for 24 hours to allow attachment.[21][22]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the calcipotriol isomer or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).[21]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[22]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against the isomer concentration to determine the IC50 value.

Protocol 3: Isomer Separation and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying calcipotriol from its geometric isomers and degradation products.

Methodology:

-

Sample Preparation: Dissolve the test sample (e.g., from a stability study or formulation) in a suitable solvent. For ointments, an extraction step (e.g., with chloroform) may be required to isolate the active ingredient.[23]

-

Chromatographic System: Use a reversed-phase HPLC system with a C18 column.[8][23]

-

Mobile Phase: A mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water is typically used. The exact ratio is optimized to achieve separation. For example, a mobile phase of methanol-acetonitrile-water (67:23:10, v/v) can separate calcipotriol from related compounds.[23] A gradient elution may be necessary for complex mixtures.[8]

-

Detection: Use a UV detector set to the appropriate wavelength for calcipotriol and its isomers (e.g., 264 nm).[8]

-

Analysis: Inject the sample and record the chromatogram. Identify peaks based on the retention times of known standards. Quantify the amount of each isomer by comparing its peak area to a calibration curve generated from standards of known concentrations.

Conclusion

The pharmacological profile of calcipotriol is intrinsically linked to its specific (5Z,7E) geometry. The formation of geometric and other isomers, whether through synthesis, thermal degradation, or photodegradation, can significantly alter the molecule's interaction with the Vitamin D Receptor and its subsequent effects on cellular signaling pathways that control keratinocyte proliferation and differentiation. A thorough understanding and characterization of these isomers using robust analytical and biological assays are paramount for the development of stable, safe, and effective therapies for psoriasis and other hyperproliferative skin disorders. This guide provides the foundational knowledge and experimental frameworks necessary for professionals in the field to advance research and innovation in this critical area of dermatology.

References

- 1. Calcipotriol. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spotlight on Calcipotriol/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-proliferative and differentiation-inducing effects of vitamin D analogs are not determined by the binding affinity for the vitamin D receptor alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcipotriol (MC 903), a novel vitamin D3 analogue stimulates terminal differentiation and inhibits proliferation of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcipotriol. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 21. benchchem.com [benchchem.com]

- 22. Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Complex Landscape of Calcipotriol Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its manufacturing process, a complex multi-step chemical synthesis, can lead to the formation of various process-related impurities. Furthermore, the inherent chemical structure of Calcipotriol makes it susceptible to degradation under various stress conditions, resulting in the formation of degradation products. Understanding the intricate relationship between these process impurities and degradation products is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth exploration of the impurities associated with Calcipotriol, detailing their origins, interrelationships, and the analytical methodologies for their characterization.

The Duality of Impurities: Process-Related vs. Degradation Products

In the pharmaceutical context, impurities are broadly categorized into two main types: process-related impurities and degradation products.

-

Process-Related Impurities: These are chemical entities that arise during the manufacturing process of the active pharmaceutical ingredient (API).[] They can originate from starting materials, intermediates, byproducts of side reactions, or reagents used in the synthesis.[] Isomers of the main compound are a common type of process-related impurity.[]

-

Degradation Products: These impurities are formed due to the chemical decomposition of the drug substance over time when exposed to environmental factors such as heat, light, moisture, and oxygen.[] Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.

Key Impurities and Degradation Products of Calcipotriol

Several impurities of Calcipotriol have been identified and are monitored as part of quality control, many of which are listed in the European Pharmacopoeia (EP). A significant degradation product is pre-calcipotriol.

A Closer Look at Pre-Calcipotriol

Pre-calcipotriol is a well-known degradation product of Calcipotriol.[2] It is an isomer that forms through a reversible transformation when Calcipotriol is in solution, a process that is influenced by temperature.[3] It is important to note that pre-calcipotriol is not always considered a true impurity, as the therapeutic activity of Calcipotriol solutions can be attributed to both substances.[3]

The formation of pre-calcipotriol is theorized to occur through a two-step process involving an intermediate, Calcipotriol EP Impurity B. It is predicted that Calcipotriol first undergoes a cis/trans isomerization at the C7 position to form Impurity B.[4] This impurity is relatively unstable and subsequently undergoes a rearrangement of its double bonds to form the more stable pre-calcipotriol.[4]

The following diagram illustrates this proposed transformation pathway:

Quantitative Data Summary

The following table summarizes the key identified impurities and degradation products of Calcipotriol, along with their molecular information.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |

| Calcipotriol | 112965-21-6 | C₂₇H₄₀O₃ | 412.6 | API |

| Calcipotriol EP Impurity A | 126860-83-1 | C₂₇H₃₈O₃ | 410.59 | Process-Related |

| Calcipotriol EP Impurity B | 2948288-30-8 | C₂₇H₄₀O₃ | 412.60 | Process-Related / Degradation Intermediate |

| Calcipotriol EP Impurity C | 113082-99-8 | C₂₇H₄₀O₃ | 412.6 | Process-Related |

| Calcipotriol EP Impurity D | 112827-99-3 | C₂₇H₄₀O₃ | 412.6 | Process-Related |

| Calcipotriol EP Impurity E | 112849-14-6 | C₂₇H₄₂O₃ | 414.63 | Process-Related |

| Calcipotriol EP Impurity F | 112875-61-3 | C₃₉H₆₈O₃Si₂ | 641.13 | Process-Related |

| Calcipotriol EP Impurity G | 126825-26-3 | C₅₄H₇₈O₅ | 807.19 | Process-Related |

| Calcipotriol EP Impurity H | N/A | C₅₄H₇₈O₅ | 807.22 | Process-Related |

| Calcipotriol EP Impurity I | N/A | C₂₇H₄₀O₃ | 412.61 | Process-Related / Degradation |

| Pre-calcipotriol | 176302-02-6 | C₂₇H₄₀O₃ | 412.6 | Degradation Product |

Experimental Protocols

Forced Degradation Studies of Calcipotriol

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[] A typical protocol involves subjecting the Calcipotriol substance to various stress conditions that are more severe than accelerated stability testing conditions.

Objective: To generate degradation products of Calcipotriol under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Calcipotriol in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the Calcipotriol solution with an acid solution (e.g., 0.01N HCl) and keep it at room temperature for a specified period (e.g., 5 minutes).[]

-

Base Hydrolysis: Treat the Calcipotriol solution with a basic solution (e.g., 0.005N NaOH) and keep it at room temperature for a specified period (e.g., 5 minutes).[]

-

Oxidative Degradation: Treat the Calcipotriol solution with an oxidizing agent (e.g., 3% H₂O₂) and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 10 minutes).[]

-

Thermal Degradation: Expose the Calcipotriol solution or solid to elevated temperatures (e.g., 60°C) for a set duration (e.g., 2 hours).[]

-

Photolytic Degradation: Expose the Calcipotriol solution to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 Wh/m²) in a photostability chamber.[]

-

-

Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC or LC-MS method.

The following diagram outlines the general workflow for a forced degradation study:

References

Spectroscopic Analysis of Calcipotriol Impurity C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for Calcipotriol (B1668217) Impurity C, a known related substance of the active pharmaceutical ingredient Calcipotriol. Due to the proprietary nature of reference standards, this document outlines the publicly accessible information and provides a framework for researchers to contextualize their own analytical findings.

Physicochemical Properties of Calcipotriol Impurity C

This compound, also known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol or (5E)-Calcipotriol, is a stereoisomer of Calcipotriol.[1][2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [3] |

| Synonyms | (5E)-Calcipotriol, Calcipotriene USP Related Compound C | [1][4] |

| CAS Number | 113082-99-8 | [2][3][5] |

| Molecular Formula | C₂₇H₄₀O₃ | [1][3][5] |

| Molecular Weight | 412.6 g/mol | [3][5] |

| Appearance | White to Off-White Solid | [3][6] |

| Solubility | Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO) | [3] |

| Storage | 2-8°C | [3][6] |

Spectroscopic Data Summary

While specific NMR and MS spectral data for this compound are typically provided with the purchase of a certified reference standard, this information is not publicly available.[3] The tables below are provided as templates for researchers to populate with their own experimental data.

¹H NMR Spectroscopic Data (Placeholder)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not publicly available |

¹³C NMR Spectroscopic Data (Placeholder)

| Chemical Shift (ppm) | Assignment |

| Data not publicly available |

Mass Spectrometry (MS) Data (Placeholder)

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available |

Experimental Protocols

A validated stability-indicating RP-HPLC method has been reported for the estimation of Calcipotriol and its impurities, including Impurity C.[7] This method is crucial for the quality control of Calcipotriol in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[]

-

Mobile Phase:

-

A: Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)[]

-

B: Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)[]

-

-

Gradient Program: A detailed gradient program should be developed to ensure adequate separation of all impurities.

-

Flow Rate: 1.0 mL/min[9]

-

Column Temperature: 50°C[]

-

Detection Wavelength: 264 nm[]

-

Injection Volume: 20 µL[]

Visualized Workflows and Relationships

General Workflow for Pharmaceutical Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of impurities in active pharmaceutical ingredients (APIs) like Calcipotriol.

Caption: A generalized workflow for the identification and control of pharmaceutical impurities.

Relationship of Calcipotriol and Its Impurities

This diagram shows the relationship between the active ingredient Calcipotriol and its process-related impurities and degradation products.

Caption: Relationship between Calcipotriol and its various impurities.

This technical guide serves as a foundational resource for professionals engaged in the research and development of Calcipotriol-containing drug products. While proprietary data from commercial suppliers is necessary for definitive identification, the information and workflows presented here provide a robust framework for analytical activities.

References

- 1. Calcipotriol Monohydrate Impurity C [artis-standards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. allmpus.com [allmpus.com]

- 4. (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1alpha,3beta,24-triol | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 9. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Forced Degradation Studies of Calcipotriol and the Formation of Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of forced degradation studies on Calcipotriol (B1668217), with a specific focus on the formation of Calcipotriol Impurity C. This document details the stress conditions that induce degradation, the analytical methodologies for impurity detection and quantification, and the potential pathways of impurity formation.

Introduction to Calcipotriol and Its Impurities

Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical treatment for psoriasis.[1] Its therapeutic effect is achieved by binding to the vitamin D receptor (VDR), which modulates gene transcription related to cell proliferation and differentiation.[2] The chemical structure of Calcipotriol, (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact the safety and efficacy of the drug product.[3][4]

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[5]

One of the key process-related and degradation impurities of Calcipotriol is Impurity C, chemically identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, also known as (5E)-Calcipotriol.[2] Being a geometric isomer of Calcipotriol, its formation is a critical aspect to monitor during stability studies.

Forced Degradation Studies and Impurity Formation

Forced degradation studies on Calcipotriol have demonstrated its susceptibility to various stress conditions, leading to the formation of several degradation products, including Impurity C.

Stress Conditions Leading to Degradation

Calcipotriol has been shown to degrade under the following stress conditions:

-

Acidic and Alkaline Hydrolysis: While some studies indicate that Calcipotriol is relatively stable in acidic and alkaline conditions with less than 5% degradation, other reports show significant degradation can occur.[3][6]

-

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to significant degradation of Calcipotriol, with reports of up to 15% degradation.[3][6]

-

Thermal Degradation: Heat can induce the degradation of Calcipotriol.[3]

-

Photodegradation: Exposure to light, particularly UV radiation, is a significant factor in Calcipotriol degradation, primarily through photoisomerization.[4][7]

Formation Pathway of this compound

This compound is the (5E) geometric isomer of Calcipotriol. Its formation is primarily attributed to photoisomerization, where the energy from light, particularly UV radiation, causes a cis-trans isomerization at the C5-C6 double bond of the triene system. This is a common degradation pathway for vitamin D analogs.

The proposed mechanism involves the absorption of light energy, which excites the π-electrons in the conjugated triene system, leading to a temporary breakage of the π-bond and allowing for rotation around the C5-C6 single bond. Subsequent relaxation to the ground state can result in the formation of the more thermodynamically stable (5E) isomer, which is Impurity C.

Caption: Proposed photoisomerization of Calcipotriol to Impurity C.

Experimental Protocols

A validated stability-indicating HPLC method is crucial for the separation and quantification of Calcipotriol and its impurities. The following protocol is based on a reported method capable of separating Calcipotriol, Impurity C, and other related substances.

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of Calcipotriol.

Caption: General workflow for Calcipotriol forced degradation studies.

Stability-Indicating HPLC Method

This method is capable of separating Calcipotriol from its known impurities, including Impurity C.

3.2.1. Chromatographic Conditions

| Parameter | Specification |

| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |

| Column Temperature | 50°C |

| Mobile Phase A | Water:Methanol:THF (70:25:5, v/v/v) |

| Mobile Phase B | Acetonitrile:Water:THF (90:5:5, v/v/v) |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min (adjusted to 2.0 mL/min from 55 to 62 min) |

| Detection Wavelength | 264 nm |

| Injection Volume | 20 µL |

| Diluent | Acetonitrile:Water (95:5, v/v) |

3.2.2. Sample Preparation for Forced Degradation

-

Acid Hydrolysis: To 1 mL of Calcipotriol stock solution, add 1 mL of 0.1 N HCl. After the desired time, neutralize with 1 mL of 0.1 N NaOH and dilute to the final concentration with diluent.

-

Base Hydrolysis: To 1 mL of Calcipotriol stock solution, add 1 mL of 0.01 N NaOH. After the desired time, neutralize with 1 mL of 0.01 N HCl and dilute to the final concentration with diluent.

-

Oxidative Degradation: To 1 mL of Calcipotriol stock solution, add 1 mL of 3% H₂O₂. After the desired time, dilute to the final concentration with diluent.

-

Thermal Degradation: Store the Calcipotriol stock solution at a specified temperature (e.g., 60-80°C) for a defined period.

-

Photolytic Degradation: Expose the Calcipotriol stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Data Presentation

The following tables summarize the potential outcomes of forced degradation studies on Calcipotriol. The quantitative data presented are based on a study that reported the overall degradation of Calcipotriene under various stress conditions.[6] The specific percentage of Impurity C was not reported in the public domain and would need to be determined experimentally using the protocol provided.

Table 1: Summary of Forced Degradation Results for Calcipotriol

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Calcipotriol (Overall) | Major Degradation Products Observed |

| Acid Hydrolysis | 0.1 N HCl | 1 hour | Room Temp. | < 5% | Minor unidentified peaks |

| Base Hydrolysis | 0.01 N NaOH | 1 hour | Room Temp. | < 5% | Minor unidentified peaks |

| Oxidation | 3% H₂O₂ | 1 hour | Room Temp. | Up to 15% | Oxidation products, potential isomers |

| Thermal | - | 3 hours | 80°C | Not specified | Pre-calcipotriene, other isomers |

| Photolytic | UV Light | 3 hours | Room Temp. | < 2% | Impurity C (5E-Calcipotriol) , Pre-calcipotriene |

Note: The "% Degradation" values are for the parent drug, Calcipotriol. The specific percentage of Impurity C formed under each condition requires experimental quantification.

Table 2: Chromatographic Data for Calcipotriol and Impurity C

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| Calcipotriol | To be determined experimentally | 1.00 |

| This compound | To be determined experimentally | To be determined experimentally |

Conclusion

Forced degradation studies are indispensable for understanding the stability of Calcipotriol and for the development of robust, stability-indicating analytical methods. Calcipotriol is susceptible to degradation under oxidative and photolytic conditions, with the latter being a primary route for the formation of the geometric isomer, Impurity C ((5E)-Calcipotriol).

The provided HPLC method offers a reliable approach for the separation and quantification of Calcipotriol and its degradation products. While specific quantitative data for the formation of Impurity C under all stress conditions are not widely published, the experimental protocols outlined in this guide provide a framework for researchers to generate this critical data. A thorough understanding of the degradation pathways and the ability to accurately quantify impurities are paramount for ensuring the quality, safety, and efficacy of Calcipotriol drug products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scirp.org [scirp.org]

- 4. rjptonline.org [rjptonline.org]

- 5. tandfonline.com [tandfonline.com]

- 6. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Calcipotriol and Impurity C

AN-0012

Abstract